What are the physical and chemical properties of 2-Hydroxy-5-methoxybenzoquinone?
What are the physical and chemical properties of 2-Hydroxy-5-methoxybenzoquinone?
Executive Summary
The compound 2-Hydroxy-5-methoxybenzoquinone (2-HMBQ) is a highly privileged pharmacophore and redox-active chemical scaffold. While the isolated core molecule (C₇H₆O₄) serves as a fundamental building block in organic synthesis, its true scientific significance lies in its role as the active warhead in complex, biologically active natural products. Most notably, it forms the functional core of Sorgoleone (a potent allelochemical secreted by Sorghum bicolor) and Ilimaquinone (a marine sponge metabolite with profound anti-mitotic and Golgi-vesiculating properties).
This guide provides an in-depth analysis of the physicochemical dynamics, chemical reactivity, and biological applications of the 2-HMBQ scaffold. Designed for drug development professionals and application scientists, it bridges the gap between fundamental molecular properties and field-proven experimental workflows.
Physicochemical Profiling & Structural Dynamics
The unique reactivity of 2-HMBQ is dictated by its substitution pattern: a quinone ring featuring an electron-donating methoxy group at C5 and a weakly acidic hydroxyl group at C2. This arrangement modulates the reduction potential of the quinone, allowing it to act as a highly efficient electron shuttle in biological systems.
When functionalized with lipophilic side chains (as seen in its natural derivatives), the physicochemical profile shifts dramatically from a polar, water-soluble core to a highly hydrophobic, membrane-permeable agent.
Table 1: Comparative Physicochemical Properties
| Property | 2-HMBQ (Core Scaffold) | Sorgoleone (Plant Derivative) | Ilimaquinone (Marine Derivative) |
| Molecular Formula | C₇H₆O₄ | C₂₂H₃₀O₄[1] | C₂₂H₃₀O₄[2] |
| Molar Mass | 154.12 g/mol | 358.5 g/mol | 358.47 g/mol |
| Computed XLogP3 | 0.1 (Hydrophilic) | ~6.1 (Highly Hydrophobic) | ~4.5 (Lipophilic) |
| Topological Polar Surface Area | 63.6 Ų | 63.6 Ų | 63.6 Ų |
| Primary Biological Source | Synthetic / Degradation product | Sorghum bicolor root exudates[3] | Halichondria sp. (Marine sponges)[4] |
| Primary Target / Activity | Redox cycling core | Photosystem II (PSII) Inhibitor[5] | Golgi membrane vesiculation[6] |
Data synthesized from , [1], and[2].
Mechanistic Causality: Chemical Reactivity & Biological Targets
The biological efficacy of the 2-HMBQ scaffold is driven by two primary chemical mechanisms: Redox Cycling and Electrophilic Adduction .
Redox Cycling and Oxidative Stress
The quinone moiety is an excellent electron acceptor. In the presence of cellular reductases (e.g., NADPH:cytochrome P450 reductase), 2-HMBQ undergoes a one-electron reduction to form a highly reactive semiquinone radical . In aerobic environments, this radical rapidly donates its electron to molecular oxygen (O₂), generating superoxide anion (O₂•⁻) and regenerating the original quinone. This futile redox cycle leads to severe oxidative stress, lipid peroxidation, and mitochondrial dysfunction.
Caption: Mechanism of 2-HMBQ redox cycling and ROS generation.
Electrophilic Adduction (Michael Addition)
The unsubstituted positions on the quinone ring (typically C3 or C6 in the core molecule) are highly electrophilic. They act as Michael acceptors, readily forming covalent adducts with nucleophilic thiol groups (-SH) found in cysteine residues of critical proteins. This irreversible binding disrupts enzyme active sites and structural proteins, contributing to the cytotoxicity observed in cancer cell lines treated with 2-HMBQ derivatives[7].
Privileged Natural Derivatives
Sorgoleone: The Allelopathic Warhead
In Sorgoleone, the 2-HMBQ core is functionalized at C3 with a 15-carbon triene chain. This massive lipophilic tail (LogP ~6.1) allows the molecule to easily penetrate the lipid bilayers of competing plant roots in the soil[3]. Once inside, the 2-HMBQ headgroup mimics plastoquinone, binding to the D1 protein in Photosystem II (PSII) and blocking the electron transport chain. This effectively starves invasive species (such as Solidago canadensis) of energy, making Sorghum bicolor a potent natural weed suppressant[5][8].
Ilimaquinone: The Golgi Disruptor
Ilimaquinone (IQ) features a rearranged drimane sesquiterpene moiety linked to the 2-HMBQ core. IQ is uniquely known for inducing a complete and reversible breakdown of Golgi membranes into smaller vesicular structures[6]. It achieves this by blocking the association of ADP-ribosylation factor (ARF) and β-COP to the Golgi membrane[9]. Furthermore, IQ depolymerizes microtubules, leading to mitotic arrest and caspase-dependent apoptosis in various human carcinoma cells[7][10].
Caption: Ilimaquinone-induced Golgi vesiculation and apoptosis pathway.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems, explaining the exact causality behind each methodological choice.
Protocol 1: Extraction and Isolation of Lipophilic 2-HMBQ Derivatives (e.g., Sorgoleone)
Objective: Isolate highly hydrophobic 2-HMBQ derivatives from biological matrices without inducing oxidative degradation.
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Matrix Preparation: Grow Sorghum bicolor using a capillary mat system rather than soil.
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Causality: Soil matrices irreversibly bind lipophilic quinones. Capillary mats allow for the direct harvesting of pure root exudates[5].
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Solvent Extraction: Submerge the root systems in Dichloromethane (DCM) containing 0.1% Acetic Acid for exactly 15 seconds.
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Causality: DCM efficiently solubilizes the lipid tail. The addition of 0.1% acetic acid is critical; it suppresses the ionization of the C2-hydroxyl group (pKa ~4.5), keeping the molecule in its neutral, organic-soluble state to maximize yield[3].
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Internal Validation (Spike-In): Prior to extraction, spike the solvent with a known concentration of a synthetic, stable isotope-labeled quinone (e.g., ¹³C-labeled ubiquinone).
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Causality: This acts as a self-validating internal standard to quantify extraction efficiency and account for any matrix-induced ion suppression during downstream LC-MS analysis.
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Chromatography: Purify the crude extract using normal-phase silica gel chromatography (Hexane:Ethyl Acetate gradient). Store the purified fractions at -20°C under inert argon gas to prevent auto-oxidation of the quinone ring.
Protocol 2: In Vitro Assessment of Ilimaquinone-Induced Golgi Vesiculation
Objective: Quantify the disruption of the Golgi apparatus while differentiating IQ's mechanism from non-specific cytotoxicity.
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Cell Culture & Labeling: Seed HeLa or HCT-116 cells[10] in glass-bottom dishes. Transfect cells with a GalT-GFP plasmid (a trans-Golgi fluorescent marker) 24 hours prior to the assay.
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Compound Administration: Treat the cells with 10 µM Ilimaquinone dissolved in DMSO (final DMSO concentration <0.1%)[7].
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Causality: IQ is highly cell-permeable but requires an organic vehicle. Keeping DMSO <0.1% ensures the solvent does not artificially stress the lipid bilayer[4].
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Comparative Control: Treat a parallel well with 5 µg/mL Brefeldin A (BFA).
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Causality: BFA is a known Golgi disruptor that induces retrograde transport of Golgi enzymes back to the Endoplasmic Reticulum (ER). IQ, conversely, breaks the Golgi into isolated vesicles without retrograde transport[11]. This comparison validates the specific ARF/β-COP disruption mechanism of the 2-HMBQ scaffold.
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Reversibility Washout (Self-Validation): After 60 minutes of IQ exposure, aspirate the media, wash the cells twice with warm PBS, and replace with fresh, compound-free media. Monitor via live-cell confocal microscopy for 2 hours.
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Causality: IQ-induced vesiculation is uniquely reversible[6]. If the Golgi apparatus reassembles post-washout, it definitively proves that the vesiculation was a targeted pharmacological event and not an artifact of terminal cellular apoptosis.
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References
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PubChem (National Institutes of Health) . 2-Hydroxy-5-methoxy[1,4]benzoquinone | C7H6O4 | CID 44631008.[Link]
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PubChem (National Institutes of Health) . Sorgoleone | C22H30O4 | CID 6475682.[Link]
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Frontiers in Plant Science . Evaluating Sorghum bicolor resistance to Solidago canadensis invasion under different nitrogen scenarios. Anas et al., 2024.[Link]
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PubChem (National Institutes of Health) . Ilimaquinone | C22H30O4 | CID 72291. [Link]
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MDPI - International Journal of Molecular Sciences . Ilimaquinone Induces Apoptosis and Autophagy in Human Oral Squamous Cell Carcinoma Cells. 2020.[Link]
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- 5. Frontiers | Evaluating Sorghum bicolor resistance to Solidago canadensis invasion under different nitrogen scenarios [frontiersin.org]
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- 8. Frontiers | Evaluating Sorghum bicolor resistance to Solidago canadensis invasion under different nitrogen scenarios [frontiersin.org]
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- 10. Ilimaquinone (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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